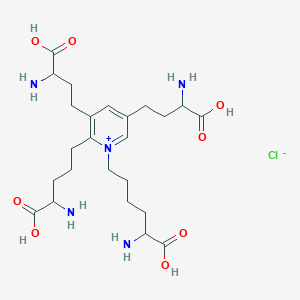![molecular formula C14H23NO B13403766 alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is a chemical compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol typically involves the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. One common method includes the reductive amination of benzeneethanol with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, involving precise control of temperature, pressure, and pH levels. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling and metabolic processes. Its effects are mediated through the modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylethanolamine (DMAE): Shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylglycine: Another related compound with distinct biochemical properties and uses
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is unique due to its specific combination of amine and alcohol functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C14H23NO |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
4-(dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C14H23NO/c1-12(11-15(3)4)14(2,16)10-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChI-Schlüssel |
JXFRAGGJCUXXMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(C)(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)



![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)




![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)


